Cas no 1357600-95-3 (2-azido-1-chloro-3-methylbenzene)

2-アジド-1-クロロ-3-メチルベンゼンは、芳香族アジド化合物の一種であり、有機合成において有用な中間体として機能します。分子内にアジド基(-N3)と塩素原子を有しており、これらは求核置換反応やクリックケミストリーの基質として利用可能です。特に、アジド基の高い反応性を活かした環化反応や架橋反応に適しています。また、メチル基の存在により、特定の立体選択的反応にも応用できます。この化合物は、医薬品中間体や機能性材料の合成において重要な役割を果たします。取り扱いには、アジド化合物の熱衝撃に対する注意が必要です。

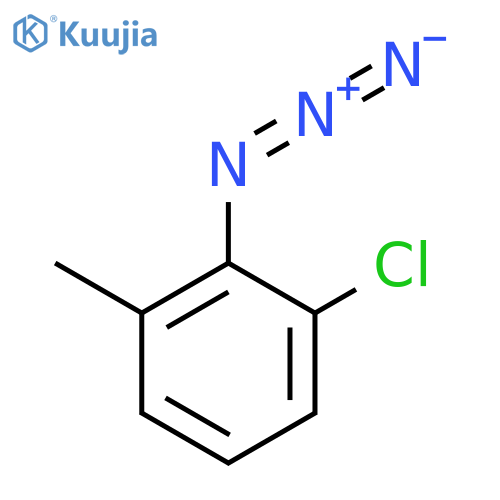

1357600-95-3 structure

商品名:2-azido-1-chloro-3-methylbenzene

CAS番号:1357600-95-3

MF:C7H6ClN3

メガワット:167.595639705658

CID:4774419

2-azido-1-chloro-3-methylbenzene 化学的及び物理的性質

名前と識別子

-

- 2-Azido-3-chlorotoluene

- 2-azido-1-chloro-3-methylbenzene

-

- インチ: 1S/C7H6ClN3/c1-5-3-2-4-6(8)7(5)10-11-9/h2-4H,1H3

- InChIKey: JKHCXODRQMRMRU-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(C)=C1N=[N+]=[N-]

計算された属性

- せいみつぶんしりょう: 167.0250249 g/mol

- どういたいしつりょう: 167.0250249 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 177

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 167.59

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 14.4

2-azido-1-chloro-3-methylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-734296-10.0g |

2-azido-1-chloro-3-methylbenzene |

1357600-95-3 | 95.0% | 10.0g |

$3131.0 | 2025-03-11 | |

| Enamine | EN300-734296-0.05g |

2-azido-1-chloro-3-methylbenzene |

1357600-95-3 | 95.0% | 0.05g |

$168.0 | 2025-03-11 | |

| Enamine | EN300-734296-0.5g |

2-azido-1-chloro-3-methylbenzene |

1357600-95-3 | 95.0% | 0.5g |

$569.0 | 2025-03-11 | |

| Life Chemicals | F2157-0505-0.25g |

2-azido-1-chloro-3-methylbenzene |

1357600-95-3 | 95%+ | 0.25g |

$597.0 | 2023-09-06 | |

| Life Chemicals | F2157-0505-1g |

2-azido-1-chloro-3-methylbenzene |

1357600-95-3 | 95%+ | 1g |

$663.0 | 2023-09-06 | |

| Enamine | EN300-734296-0.1g |

2-azido-1-chloro-3-methylbenzene |

1357600-95-3 | 95.0% | 0.1g |

$252.0 | 2025-03-11 | |

| Life Chemicals | F2157-0505-5g |

2-azido-1-chloro-3-methylbenzene |

1357600-95-3 | 95%+ | 5g |

$1989.0 | 2023-09-06 | |

| Enamine | EN300-734296-2.5g |

2-azido-1-chloro-3-methylbenzene |

1357600-95-3 | 95.0% | 2.5g |

$1428.0 | 2025-03-11 | |

| Enamine | EN300-734296-1.0g |

2-azido-1-chloro-3-methylbenzene |

1357600-95-3 | 95.0% | 1.0g |

$728.0 | 2025-03-11 | |

| TRC | A193621-100mg |

2-azido-1-chloro-3-methylbenzene |

1357600-95-3 | 100mg |

$ 115.00 | 2022-06-08 |

2-azido-1-chloro-3-methylbenzene 関連文献

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

1357600-95-3 (2-azido-1-chloro-3-methylbenzene) 関連製品

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量